molecular formula C24H28O3 B193257 6-Hydroxy Bexarotene CAS No. 368451-07-4

6-Hydroxy Bexarotene

Cat. No. B193257
M. Wt: 364.5 g/mol
InChI Key: WTWGVKDCAJSUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene . Bexarotene is a member of the retinoid class of drugs that is associated with birth defects in humans . It is a high-affinity ligand for retinoid X receptors (RXRs) . It binds to RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα) .


Synthesis Analysis

Bexarotene is synthesized using a nucleophilic addition-dewatering reaction . The major cytochrome responsible for the formation of the oxidative metabolites of Bexarotene is cytochrome P450 3A4 .


Molecular Structure Analysis

The molecular formula of 6-Hydroxy Bexarotene is C24H28O3 . It contains total 57 bond(s); 29 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .

Scientific Research Applications

Metabolism and Binding to Retinoid Receptors

6-Hydroxy-bexarotene is a major metabolite of bexarotene, a rexinoid used in treating cutaneous T-cell lymphoma. This metabolite has been found to bind to and transactivate retinoid receptors, although its binding is much reduced relative to the parent compound. The metabolites exhibit minimal activity in transactivating retinoic acid receptors and have reduced activity at retinoid X receptors compared to bexarotene (Howell et al., 2001).

Therapeutic Potential in Parkinson's Disease

Low doses of bexarotene, up to 100-fold lower than those used in cancer models, have been shown to rescue dopamine neurons and reverse behavioral deficits in rat models of Parkinson's disease. This suggests potential therapeutic applications for Parkinson's disease, with 6-hydroxydopamine (6-OHDA) lesioned rats showing significant improvements (Mcfarland et al., 2013).

Anti-Cancer and Neuroprotective Effects

Bexarotene demonstrates cytotoxic and anti-proliferative effects on C6 glioma cells, potentially through the PPARγ/NF-κB pathway. Its metabolite, 6-hydroxy-bexarotene, could be implicated in these effects. The treatment decreases NF-κB and total antioxidant levels and increases 8-OHdG levels, indicating DNA damage and oxidative stress modulation (Hacıoğlu et al., 2021).

Improved Drug Formulations

Studies have been conducted to improve the dissolution and absorption of bexarotene through nanocrystal development and surface modification, indicating the potential for enhanced delivery and efficacy of 6-hydroxy bexarotene in various therapeutic applications (Li et al., 2016).

Role in Traumatic Brain Injury Recovery

Bexarotene treatments have neuroprotective effects on mice following traumatic brain injury (TBI). The up-regulation of the long noncoding RNA Neat1 by bexarotene inhibits apoptosis and inflammation, leading to better functional recovery after TBI. 6-Hydroxy bexarotene, as a metabolite, may contribute to these effects (Zhong et al., 2017).

RXR Selective Agonism and Potential Neurodegenerative Therapeutics

Research into novel analogs of bexarotene, including 6-hydroxy bexarotene, aims to develop compounds with improved RXR selectivity and decreased cross-signaling of other RXR-dependent nuclear receptors. This could enhance anti-proliferative potential in leukemia cell lines and potentially other neurodegenerative disorders (Jurutka et al., 2021).

Safety And Hazards

Bexarotene may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It must not be administered to a pregnant woman .

Future Directions

Bexarotene has been approved by the U.S. Food and Drug Administration and the European Medicines Agency as a topically applied anticancer agent . The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . The antiproliferative properties of the degradation products of bexarotene were assessed by MTT assay on a panel of human adherent cancer cells, and concentration-dependent growth inhibition was evidenced on all tested cell lines .

properties

IUPAC Name

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWGVKDCAJSUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435130
Record name 6-Hydroxy Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy Bexarotene

CAS RN

368451-07-4
Record name 6-Hydroxy-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy Bexarotene
Reactant of Route 2
6-Hydroxy Bexarotene
Reactant of Route 3
Reactant of Route 3
6-Hydroxy Bexarotene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Hydroxy Bexarotene
Reactant of Route 5
6-Hydroxy Bexarotene
Reactant of Route 6
6-Hydroxy Bexarotene

Citations

For This Compound
4
Citations
SR Howell, MA Shirley, TA Grese, DA Neel… - Drug metabolism and …, 2001 - ASPET
… Four metabolites, racemic 6-hydroxy-bexarotene, racemic 7-… metabolites were 6-hydroxy-bexarotene and glucuronides of … with bexarotene and 6-hydroxy-bexarotene was a major …
Number of citations: 41 dmd.aspetjournals.org
J Yu - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… Major metabolites identified were 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexaroten. …
Number of citations: 0 onlinelibrary.wiley.com
PDQ Huy, NQ Thai, Z Bednarikova… - ACS chemical …, 2017 - ACS Publications
… We assume that bexarotene can be metabolized in brain, but as Howel et al. have shown, the abundance of the 6-hydroxy-bexarotene metabolite was greater than that of the parent in …
Number of citations: 24 pubs.acs.org
FS Alyaqoub - 2005 - search.proquest.com
… 6-hydroxy-bexarotene was the major circulating metabolite (Howell et al., 2001). In 1999, the Food and Drug Administration (FDA) approved Targretin capsules with once daily oral …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.